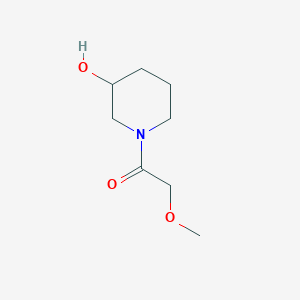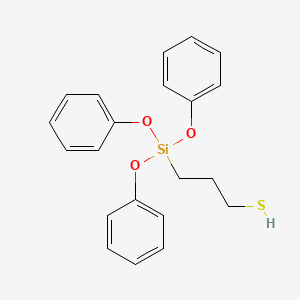
3-(Triphenoxysilyl)propane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triphenoxysilyl)propane-1-thiol is an organosilane compound characterized by the presence of a thiol group and a triphenoxysilyl group. This compound is known for its versatility in various industrial applications, particularly in surface modification, adhesive formulations, and as a coupling agent in composite materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with thiourea, followed by hydrolysis and condensation reactions. The reaction conditions often include the use of solvents such as ethanol or toluene, and the process is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triphenoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and atmospheric oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding silane.
Substitution: Various substituted organosilanes.
Applications De Recherche Scientifique
3-(Triphenoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of composite materials and surface modification of nanoparticles.
Biology: Employed in the functionalization of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in adhesive formulations, coatings, and sealants for improved adhesion and durability.
Mécanisme D'action
The mechanism of action of 3-(Triphenoxysilyl)propane-1-thiol involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to enhanced stability and functionality. The triphenoxysilyl group facilitates the attachment of the compound to various surfaces, providing a robust and durable coating .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)-1-propanethiol
- 3-(Aminopropyl)triethoxysilane
- 3-(Glycidyloxypropyl)trimethoxysilane
- 3-(Mercaptopropyl)methyldimethoxysilane
Uniqueness
3-(Triphenoxysilyl)propane-1-thiol stands out due to its unique combination of a thiol group and a triphenoxysilyl group. This combination provides both reactivity and stability, making it highly versatile for various applications. Its ability to form strong covalent bonds with a wide range of substrates and its effectiveness in surface modification and coupling applications highlight its uniqueness compared to other similar compounds .
Propriétés
Formule moléculaire |
C21H22O3SSi |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-triphenoxysilylpropane-1-thiol |
InChI |
InChI=1S/C21H22O3SSi/c25-17-10-18-26(22-19-11-4-1-5-12-19,23-20-13-6-2-7-14-20)24-21-15-8-3-9-16-21/h1-9,11-16,25H,10,17-18H2 |
Clé InChI |
MXXBUUAVNUMJNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O[Si](CCCS)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


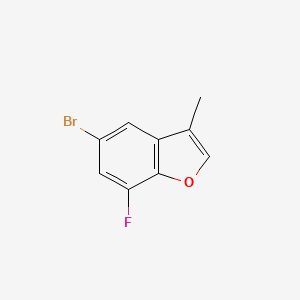
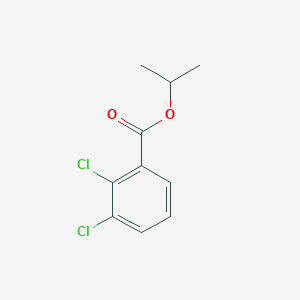

![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)


![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
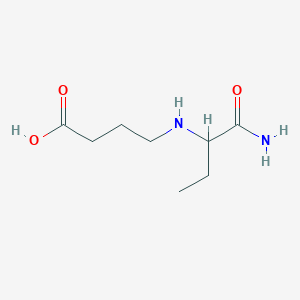
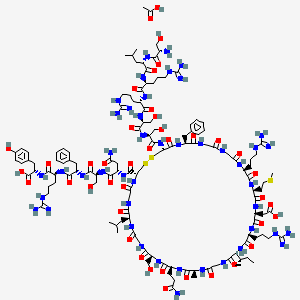
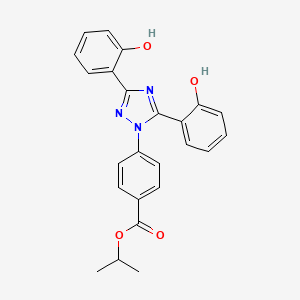
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)

